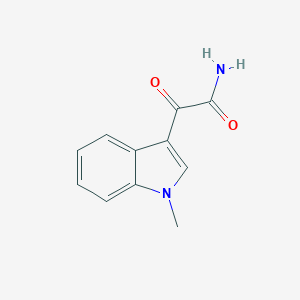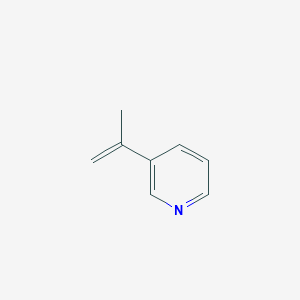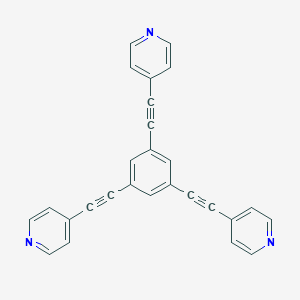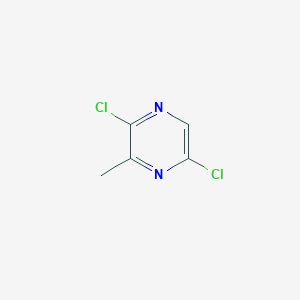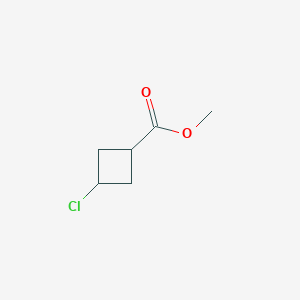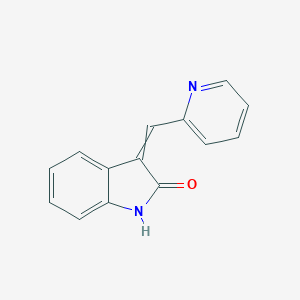
2-(1-Cyclopropylethylidene)malononitrile
Descripción general
Descripción
“2-(1-Cyclopropylethylidene)malononitrile” is a chemical compound with the formula C8H8N2. It has a molecular weight of 132.16 . It is used in various chemical reactions and is considered a significant building block in organic synthesis .
Synthesis Analysis
The synthesis of “2-(1-Cyclopropylethylidene)malononitrile” involves various types of reactions such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . Malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .Molecular Structure Analysis
The molecular structure of “2-(1-Cyclopropylethylidene)malononitrile” is represented by the formula C8H8N2 . The structure consists of a cyclopropyl group attached to an ethylidene group, which is further connected to a malononitrile group .Chemical Reactions Analysis
“2-(1-Cyclopropylethylidene)malononitrile” is involved in various chemical reactions. It has been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It is also used in the Knoevenagel condensation .Aplicaciones Científicas De Investigación
Novel Dispiro Heterocycles Synthesis
- Application: The compound is used in the synthesis of novel dispiro heterocycles through 1,3-dipolar cycloaddition. This process is significant in creating new molecular structures which may have potential applications in various fields of chemistry (Dandia, Jain, & Bhati, 2011).
Detection in Water
- Application: It's utilized in developing turn-on fluorescent probes for detecting malononitrile in water. This is particularly important due to malononitrile's potential health risks and environmental impact (Jung et al., 2020).
Two-Photon Absorption Properties
- Application: 2-(1-Cyclopropylethylidene)malononitrile derivatives have been studied for their two-photon absorption properties, which could have implications in materials science, particularly in the development of optical materials (Zhao, Xiao, Wu, & Fang, 2007).
Optical Devices for Anionic Detection
- Application: It's involved in the creation of optical devices for anionic detection, particularly in water, highlighting its utility in environmental monitoring (Schramm, Menger, & Machado, 2016).
Neuroimaging in Alzheimer's Disease
- Application: A derivative of 2-(1-Cyclopropylethylidene)malononitrile is used in PET scans to detect neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Synthesis of Thiazoles
- Application: It is used in the regioselective synthesis of new 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles, which are compounds with potential applications in pharmaceutical and material sciences (Bakavoli, Beyzaie, Rahimizadeh, Eshghi, & Takjoo, 2009).
Colorimetric Analysis
- Application: Utilized in developing colorimetric analysis methods for malononitrile, emphasizing its relevance in analytical chemistry, especially in industrial applications (Kim et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
“2-(1-Cyclopropylethylidene)malononitrile” is a significant building block in organic synthesis . It has potential applications in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . Therefore, it is expected to have wide applications in future chemical research and development.
Propiedades
IUPAC Name |
2-(1-cyclopropylethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6(7-2-3-7)8(4-9)5-10/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFGYXYMAHCID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C#N)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340983 | |
| Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopropylethylidene)malononitrile | |
CAS RN |
17407-30-6 | |
| Record name | 2-(1-Cyclopropylethylidene)malononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





